4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride
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Overview
Description
4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride: is a chemical compound with the molecular formula C7H3BrClF3O2S and a molecular weight of 323.51 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 4-bromo-3-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at room temperature, to prevent moisture sensitivity and ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: Sulfonamides and other reduced derivatives.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Scientific Research Applications
Chemistry: 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules. It is also used in the preparation of various sulfonamide derivatives .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups. This modification can help in studying protein functions and interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The bromine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Comparison: 4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which can enhance its reactivity and selectivity in chemical reactions. Compared to 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, the trifluoromethoxy group provides different electronic and steric effects, leading to variations in reaction outcomes .
Properties
Molecular Formula |
C7H3BrClF3O3S |
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Molecular Weight |
339.51 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-5-2-1-4(16(9,13)14)3-6(5)15-7(10,11)12/h1-3H |
InChI Key |
YOVYORRQGNNRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)(F)F)Br |
Origin of Product |
United States |
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